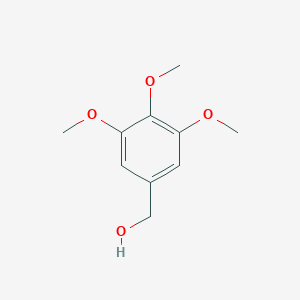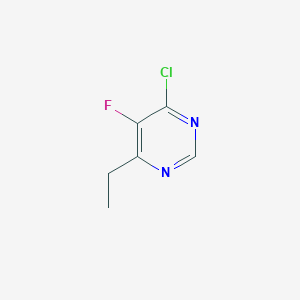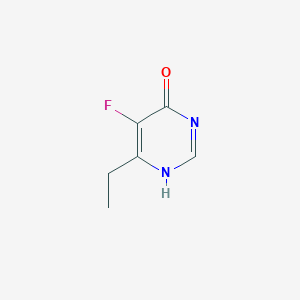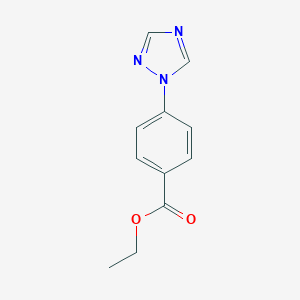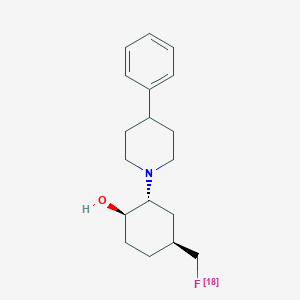
3-Acetamidocoumarin
Übersicht
Beschreibung
3-Acetamidocoumarin is an active compound that plays an important role in biology and medicine . It has physiological effects and has been used for many diseases such as research of burns, brucellosis-rheumatic diseases, and cancer .
Synthesis Analysis
3-Acetamidocoumarin can be synthesized by the reaction of salicylaldehyde and aceturic acid . The cyclocondensation process depends mainly on the chemoselective and regioselectivity states of the enamino skeleton .Molecular Structure Analysis
The molecular formula of 3-Acetamidocoumarin is C11H9NO3 . It contains a total of 25 bonds; 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Chemical Reactions Analysis
3- and 4-aminocoumarins have high chemical reactivity due to the presence of both an amino group and enamine carbon . They are prominent structural core systems .Physical And Chemical Properties Analysis
The molecular weight of 3-Acetamidocoumarin is 203.19 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticoagulant Development
3-Acetamidocoumarin: is a derivative of coumarin, a privileged scaffold in medicinal chemistry due to its diverse biological activities. It has potential applications in the development of anticoagulant drugs. Coumarin derivatives like warfarin and acenocoumarol are already in clinical use, and the modification of the coumarin system at the C-3 position, as in 3-Acetamidocoumarin, can lead to compounds with enhanced biological properties .
Neurodegenerative Disease Research
The unique chemical structure of coumarins facilitates binding to various targets, which is promising for neurodegenerative diseases. Research into 3-Acetamidocoumarin could uncover new therapeutic agents for conditions such as Alzheimer’s and Parkinson’s disease, where oxidative stress and inflammation are key factors .
Cancer Therapeutics
Coumarin compounds exhibit antitumor activities, and 3-Acetamidocoumarin, with its specific functional groups, may interact with cancer cell pathways. This interaction could inhibit tumor growth or induce apoptosis, making it a valuable compound for cancer research and drug design .
Anti-Inflammatory Applications
The anti-inflammatory properties of coumarins are well-documented. 3-Acetamidocoumarin could be used to study and develop new anti-inflammatory drugs, potentially offering alternative treatments for chronic inflammatory diseases .
Antimicrobial Agent Synthesis
Coumarins have antimicrobial activities, and 3-Acetamidocoumarin could serve as a lead compound for the synthesis of new antimicrobial agents. Its structure allows for selective modifications, which can enhance its efficacy against various microbial strains .
Material Science: Fluorescent Probes
In material science, 3-Acetamidocoumarin’s fluorescent properties can be utilized to create sensitive probes for detecting biological molecules or ions. This application is crucial for bioimaging and diagnostic assays .
Chemical Synthesis: Green Chemistry
The synthesis of 3-Acetamidocoumarin involves innovative strategies such as green syntheses, which are environmentally friendly. This compound can be used to demonstrate the principles of green chemistry in synthesizing organic molecules .
Analytical Chemistry: Chromatography
3-Acetamidocoumarin can be used in analytical chemistry as a standard or reagent in chromatographic techniques. Its distinct reactivity and properties make it suitable for use in complex mixture analyses and method development .
Wirkmechanismus
Target of Action
3-Acetamidocoumarin, like other coumarin derivatives, has been found to have a significant role in biology and medicine Coumarin-based compounds, in general, have been known to target dna gyrase, an essential enzyme in bacteria .
Mode of Action
Aminocoumarin antibiotics, a family to which 3-acetamidocoumarin belongs, are known inhibitors of dna gyrase . They exert their therapeutic activity by binding tightly to the B subunit of bacterial DNA gyrase, thereby inhibiting this essential enzyme .
Biochemical Pathways
Coumarin-based compounds are known to have a wide spectrum of biological activities, including antimicrobial, antifungal, anticoagulant, anti-inflammatory, antioxidant, and analgesic effects .
Pharmacokinetics
Preliminary screening with swiss adme has shown favorable bioavailability for 3-acetamidocoumarin .
Result of Action
3-Acetamidocoumarin has been found to have physiological effects and has been used for research in various diseases such as burns, brucellosis-rheumatic diseases, and cancer
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 3-Acetamidocoumarin were not found in the search results, it is noted that many researchers around the world are working on the development of novel anticancer drugs with different mechanisms of action . Coumarin is a highly promising pharmacophore for this development .
Eigenschaften
IUPAC Name |
N-(2-oxochromen-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYLCCJIDYSFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228528 | |
| Record name | 3-Acetamidocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
779-30-6 | |
| Record name | 3-Acetamidocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 779-30-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetamidocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key advantage of the novel synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (6) using 3-acetamidocoumarin as an intermediate?
A1: The novel synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (6) utilizing 3-acetamidocoumarin as an intermediate eliminates the need for separating structural isomers during the reaction sequence. [] This streamlines the synthesis process compared to previously reported methods. []
Q2: How can 3-acetamidocoumarins be used to synthesize more complex heterocyclic structures?
A2: 3-Acetamidocoumarins serve as valuable precursors in synthesizing π-extended N-heterocycles, including pyrrolo-coumarin cores. [] This synthesis involves a rhodium(III)-catalyzed C-H activation reaction with internal alkynes, utilizing the -COCH3 group in 3-acetamidocoumarins as a traceless directing group. [] The resulting pyrrolo-coumarins can be further functionalized through subsequent C-H and N-H coupling reactions, leading to diverse and complex heterocyclic structures. []
Q3: What is a simple and efficient method for synthesizing 3-aminocoumarins on a large scale?
A3: 3-Aminocoumarins can be synthesized efficiently on a large scale by treating 3-acetamidocoumarins with sulfuric acid. [] This method offers a straightforward approach for obtaining this valuable coumarin derivative.
Q4: How does the photochemical reactivity of coumarin differ from that of α-pyrone and 2(5H)-furanone?
A4: While α-pyrone, 2(5H)-furanone, and coumarin can all undergo ring-opening and ring-contraction reactions upon UV irradiation, coumarin exhibits an additional photochemical pathway. [] Specifically, coumarin can undergo photodecomposition to form benzofurane and carbon monoxide, a reaction observed in the gaseous phase. [] This distinct reactivity highlights the influence of the benzene ring fused to the lactone moiety in coumarin.
Q5: Are there any notable applications of the synthesized pyrrolo-coumarin compounds?
A5: Research suggests that at least one pyrrolo-coumarin derivative, compound 3da, demonstrates potential as a fluorescent sensor for differentiating between Cr(III) and Cr(VI) ions. [] This finding highlights the potential of these compounds in environmental monitoring and analytical chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



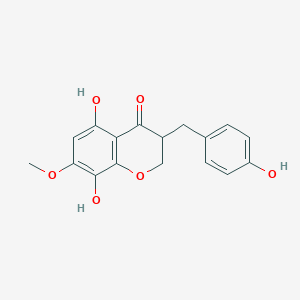

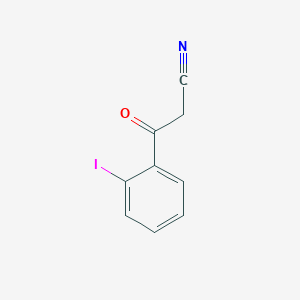
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
